molecular formula C12H21NO4 B1363551 (1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid CAS No. 222530-34-9

(1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

Cat. No. B1363551
CAS RN: 222530-34-9
M. Wt: 243.3 g/mol
InChI Key: JSGHMGKJNZTKGF-DTWKUNHWSA-N
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Description

“(1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid” is a chemical compound with the molecular formula C12H21NO4 . It is a solid substance at 20 degrees Celsius .


Synthesis Analysis

An improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid has been described in the literature . The synthesis process utilizes milder and more selective conditions. Both a classical salt resolution and an enzymatic approach have been shown to give the desired compound in high selectivity .


Molecular Structure Analysis

The molecular structure of “(1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid” can be represented by the InChI code: 1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 .


Physical And Chemical Properties Analysis

“(1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid” is a white to almost white powder or crystal . It has a molecular weight of 243.30 g/mol . The specific rotation [a]20/D is between 48.0 to 52.0 degrees (C=1, MeOH) .

Scientific Research Applications

Improved Synthesis Techniques

  • Synthesis Improvement : An enhanced synthesis method for a similar compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, using milder and more selective conditions, has been described, indicating advancements in the synthesis process of such compounds (Badland et al., 2010).

Enantioselective Synthesis and Antagonists

  • Enantioselective Synthesis : Efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a critical intermediate for CCR2 antagonists, showcases the compound's role in developing potent medicinal agents (Campbell et al., 2009).
  • Phenyl Propanoic Acids : The synthesis of highly conformationally-constrained novel α-amino acid derivatives, including variants of (1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, indicates its potential application in creating new bioactive molecules (Yang et al., 2015).

Directed Hydrogenation

  • Hydrogenation Methodology : The study on N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation of functionalised cyclopentenes, resulting in single diastereomers, suggests the importance of this compound in stereoselective synthesis (Smith et al., 2001).

Peptidic and Dipeptide Mimetics

  • Pseudopeptidic Synthesis : The creation of N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides, which can be useful for new drug design, points to the role of this compound in developing novel therapeutic agents (Lecinska et al., 2010).
  • Twisted Cis-Amide Bond Mimetics : The synthesis of analogues containing twisted cis-amide bond mimetics, useful in cyclolinopeptide A (CLA) analogues, highlights the compound's utility in peptide chemistry (Krajewski et al., 2001).

Cyclopropanation

  • Cyclopropanation Strategies : The titanium-mediated cyclopropanation of N,N-dibenzylcarboxamides, leading to potentially active small peptide analogues, demonstrates the compound's significance in advanced organic synthesis (Brackmann & Meijere, 2005).

properties

IUPAC Name

(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGHMGKJNZTKGF-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901139677
Record name rel-(1R,3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222530-33-8
Record name rel-(1R,3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222530-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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